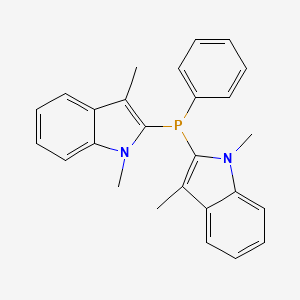
2,2'-(Phenylphosphanediyl)bis(1,3-dimethyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine is a complex organic compound that features a phosphine group bonded to two 1,3-dimethyl-1H-indole-2-yl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine typically involves the reaction of 1,3-dimethyl-1H-indole-2-yl lithium with phenylphosphine dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediates and to achieve high yields.
Industrial Production Methods
While specific industrial production methods for Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The indole groups can participate in electrophilic substitution reactions, particularly at the C3 position.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.
Major Products
Oxidation: Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine oxide.
Substitution: Halogenated or nitro-substituted indole derivatives.
Coordination: Metal-phosphine complexes with varying stoichiometries.
Scientific Research Applications
Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be utilized in catalysis.
Biology: The compound’s indole moieties are of interest due to their biological activity, including potential anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine largely depends on its application:
In Catalysis: The phosphine group coordinates with metal centers, facilitating various catalytic cycles.
Biological Activity: The indole moieties can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
1,3-Dimethylindole: A simpler indole derivative with similar biological activity.
Phenylphosphine: A basic phosphine compound used in various chemical reactions.
Uniqueness
Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine is unique due to its combination of phosphine and indole functionalities, which confer both catalytic and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
828256-07-1 |
|---|---|
Molecular Formula |
C26H25N2P |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
bis(1,3-dimethylindol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C26H25N2P/c1-18-21-14-8-10-16-23(21)27(3)25(18)29(20-12-6-5-7-13-20)26-19(2)22-15-9-11-17-24(22)28(26)4/h5-17H,1-4H3 |
InChI Key |
FHEHVJKPLUNISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=C(C5=CC=CC=C5N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


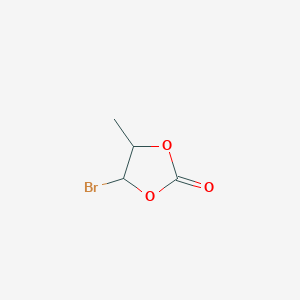
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
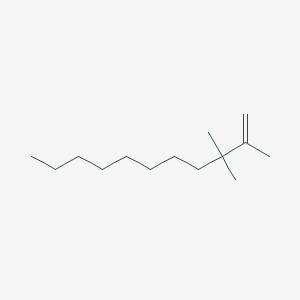
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
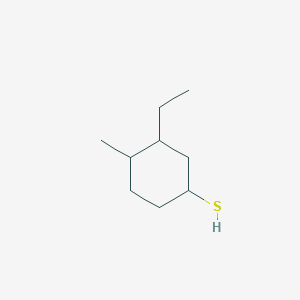
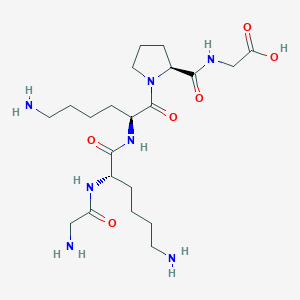
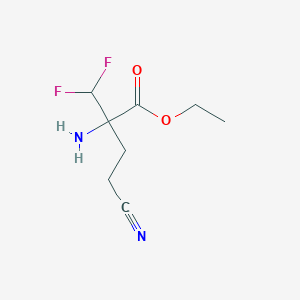
![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)
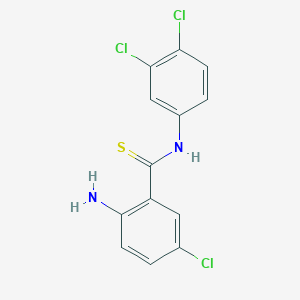
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
